molecular formula C9H9NO3 B196010 4-Acetamidobenzoic acid CAS No. 556-08-1

4-Acetamidobenzoic acid

Cat. No.: B196010
CAS No.: 556-08-1
M. Wt: 179.17 g/mol
InChI Key: QCXJEYYXVJIFCE-UHFFFAOYSA-N
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Scientific Research Applications

Acedoben has a wide range of applications in scientific research:

Safety and Hazards

Acedoben is intended to be used only for scientific research and development and is not for use in humans or animals . It’s not classified as a hazardous substance according to GHS .

Future Directions

Inosine pranobex, a drug that contains Acedoben, has been widely used since 1971 against viral infections and diseases . Future clinical studies are needed to determine whether isoprinosine or Acedoben can be effectively used as adjunctive drugs in antiviral therapeutics without overt complications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acedoben can be synthesized through the acetylation of para-aminobenzoic acid (PABA). The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, acedoben is produced by combining PABA with acetic anhydride in large reactors. The reaction mixture is heated to a specific temperature to facilitate the acetylation process. After the reaction is complete, the product is purified through recrystallization to obtain high-purity acedoben .

Chemical Reactions Analysis

Types of Reactions

Acedoben undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

4-acetamidobenzoic acid
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InChI

InChI=1S/C9H9NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
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InChI Key

QCXJEYYXVJIFCE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)O
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Molecular Formula

C9H9NO3
Record name P-ACETAMIDOBENZOIC ACID
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Related CAS

29305-16-6 (hydrochloride salt)
Record name Acedoben [INN]
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DSSTOX Substance ID

DTXSID5024392
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Molecular Weight

179.17 g/mol
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Physical Description

P-acetamidobenzoic acid appears as needles or off-white powder. (NTP, 1992), Off-white solid; [CAMEO] White powder, insoluble in water; [MSDSonline]
Record name P-ACETAMIDOBENZOIC ACID
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Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992)
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Vapor Pressure

0.00000071 [mmHg]
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CAS No.

556-08-1
Record name P-ACETAMIDOBENZOIC ACID
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Record name Acedoben [INN]
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Melting Point

493.7 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-aminobenzoic acid (Aldrich, 50.0 g, 0.365 mol) and anhydrous sodium acetate (35.0 g, 0.427 mol) in glacial acetic acid (150 mL) was heated to reflux for 15 h. The mixture was poured into cold water (1 L). The precipitate was separated by filtration and washed several times with cold water. The cake was dried in oven at 70° C. and recrystallized from 2:1 water:ethanol to give 43.0 g (68%) of the title compound as off-white flakes, mp 258° C.
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50 g
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150 mL
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1 L
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Yield
68%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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